(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide
Descripción
BenchChem offers high-quality (Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(3-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S.BrH/c1-16-7-8-20(17(2)13-16)23-22-25(24-9-11-27-12-10-24)21(15-28-22)18-5-4-6-19(14-18)26-3;/h4-8,13-15H,9-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYGOWFNTDYXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)OC)N4CCOCC4)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a morpholine ring and a methoxyphenyl group, which contribute to its pharmacological potential.
- Molecular Formula : C22H26BrN3O2S
- Molecular Weight : 476.4 g/mol
- CAS Number : 1180035-05-5
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The precise mechanism of action for (Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide remains under investigation. However, similar compounds have demonstrated various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : The thiazole moiety is often associated with antimicrobial properties, potentially acting against bacterial and fungal pathogens.
Research indicates that the compound may interact with cellular pathways that regulate apoptosis and cell cycle progression, although detailed studies are needed to fully elucidate these interactions.
Anticancer Properties
Studies have shown that thiazole derivatives exhibit significant anticancer activities. For instance:
- In Vitro Studies : (Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide has been tested against various cancer cell lines, demonstrating cytotoxic effects. The compound's ability to induce apoptosis in cancer cells was noted, particularly in breast and lung cancer models.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity:
- Bacterial Inhibition : Preliminary tests indicate effectiveness against Gram-positive bacteria, likely due to the compound's ability to disrupt bacterial cell wall synthesis.
- Fungal Activity : Similar compounds have shown antifungal properties, suggesting that this compound may also inhibit fungal growth.
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 5 µM.
-
Antimicrobial Testing :
- In a screening for antimicrobial activity, the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
Future Directions
Ongoing research is crucial to explore the full therapeutic potential of (Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,4-dimethylaniline hydrobromide. Future studies should focus on:
- Mechanistic Studies : Elucidating the specific pathways affected by this compound can provide insights into its role as a therapeutic agent.
- In Vivo Studies : Animal models will be essential for understanding pharmacokinetics and therapeutic efficacy.
- Structural Modifications : Investigating derivatives of this compound may enhance its biological activity and selectivity.
Q & A
Q. How can researchers optimize the synthetic yield of this compound in laboratory settings?
Methodological Answer:
- Optimize reaction parameters: Temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF or THF for solubility), and reaction time (monitored via TLC) .
- Employ stepwise purification: Column chromatography for intermediate isolation and recrystallization for final product purity .
- Use continuous flow reactors to enhance reaction efficiency and reduce by-products, as demonstrated in analogous thiazole derivatives .
Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
Methodological Answer:
- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), morpholine (δ ~3.4–3.7 ppm), and hydrobromide protonation shifts .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion ([M+H]+) and isotopic patterns consistent with bromine .
- X-ray crystallography : Resolve Z/E isomerism and confirm thiazolidinone ring geometry .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- HPLC stability studies : Monitor degradation products at pH 1–13 (gastric/intestinal mimic) and 25–60°C .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature and hygroscopicity of the hydrobromide salt .
- Light exposure tests : UV-Vis spectroscopy to track photodegradation in solutions .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., IC50 variability) be resolved in preclinical studies?
Methodological Answer:
- Dose-response validation : Replicate assays (e.g., anti-HBV activity in HepG2.2.15 cells) with standardized protocols to minimize inter-lab variability .
- Selectivity profiling : Compare activity against related targets (e.g., kinases vs. ion channels) using panel screens .
- Statistical modeling : Apply ANOVA to identify confounding variables (e.g., cell passage number, serum concentration) .
Q. What strategies are effective for elucidating the compound’s mechanism of action at the molecular level?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics to putative targets (e.g., viral polymerases or GPCRs) .
- Molecular docking simulations : Use Schrödinger Suite or AutoDock to predict interactions with active sites (e.g., morpholine sulfonyl group with catalytic residues) .
- CRISPR/Cas9 knockout models : Validate target engagement in engineered cell lines .
Q. How can researchers address challenges in enantiomeric separation, if applicable?
Methodological Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for resolution .
- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental and computed spectra .
- Asymmetric synthesis : Introduce chiral auxiliaries during thiazole ring formation to bias stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
